molecular formula C11H14O2 B15092937 (3,5-Dimethyl-4-hydroxyphenyl)acetone

(3,5-Dimethyl-4-hydroxyphenyl)acetone

Cat. No.: B15092937
M. Wt: 178.23 g/mol
InChI Key: HRBHBDPLEAUWSQ-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-4-hydroxyphenyl)acetone is an organic compound with the molecular formula C11H14O2 It is characterized by a phenyl ring substituted with two methyl groups at positions 3 and 5, a hydroxyl group at position 4, and an acetone group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethyl-4-hydroxyphenyl)acetone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dimethylphenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation and recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyl-4-hydroxyphenyl)acetone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the acetone moiety can be reduced to an alcohol.

    Substitution: The methyl groups and hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly employed reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 3,5-dimethyl-4-hydroxybenzoic acid.

    Reduction: Formation of 3,5-dimethyl-4-hydroxyphenylmethanol.

    Substitution: Formation of halogenated derivatives such as 3,5-dimethyl-4-hydroxyphenyl bromide.

Scientific Research Applications

(3,5-Dimethyl-4-hydroxyphenyl)acetone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-Dimethyl-4-hydroxyphenyl)acetone involves its interaction with specific molecular targets and pathways. For example, its hydroxyl group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The compound’s structure allows it to participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyacetophenone: Similar structure but lacks the methyl groups at positions 3 and 5.

    3,5-Dimethylphenol: Similar structure but lacks the acetone group.

    4-Hydroxy-3-methylacetophenone: Similar structure but has only one methyl group at position 3.

Uniqueness

(3,5-Dimethyl-4-hydroxyphenyl)acetone is unique due to the combination of its hydroxyl and acetone functional groups, along with the specific positioning of the methyl groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-(4-hydroxy-3,5-dimethylphenyl)propan-2-one

InChI

InChI=1S/C11H14O2/c1-7-4-10(6-9(3)12)5-8(2)11(7)13/h4-5,13H,6H2,1-3H3

InChI Key

HRBHBDPLEAUWSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)CC(=O)C

Origin of Product

United States

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